molecular formula C29H42O5 B1244558 Luffasterol C

Luffasterol C

Cat. No.: B1244558
M. Wt: 470.6 g/mol
InChI Key: MOTBFRCTSPJREK-GTLDYGRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffasterol C is a 9,11-secosterol isolated from marine sponges, notably Luffariella species and Spongia matamata. Its core structure consists of a 3β-acetoxy-5α,6α-epoxy-9-oxo-9,11-secocholest-7-en-11-al ring system linked to distinct side chains . This compound belongs to a class of oxygenated sterols with modified steroid skeletons resulting from oxidative cleavage at the C9–C11 bond, a hallmark of 9,11-secosterols. This compound and its analogs (e.g., luffasterols A and B) are of pharmacological interest due to their cytotoxic and anti-inflammatory properties, though their bioactivity profiles vary significantly with structural modifications .

Properties

Molecular Formula

C29H42O5

Molecular Weight

470.6 g/mol

IUPAC Name

[(1aS,4aS,7S,8aR)-4a-methyl-3-[(1R,2R,3R)-2-methyl-3-[(E,2R)-6-methylhept-3-en-2-yl]-2-(2-oxoethyl)cyclopentyl]-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate

InChI

InChI=1S/C29H42O5/c1-18(2)8-7-9-19(3)23-10-11-24(27(23,5)14-15-30)22-16-25-29(34-25)17-21(33-20(4)31)12-13-28(29,6)26(22)32/h7,9,15-16,18-19,21,23-25H,8,10-14,17H2,1-6H3/b9-7+/t19-,21+,23-,24+,25+,27-,28-,29+/m1/s1

InChI Key

MOTBFRCTSPJREK-GTLDYGRBSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C

Synonyms

luffasterol C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Luffasterol C is distinguished from related secosterols by its 3β-acetoxy group , 5α,6α-epoxide , and 9-oxo moiety (Table 1). Key comparisons include:

  • Luffasterol A : Shares the same core ring system but differs in side-chain hydroxylation and the absence of a 5α,6α-epoxide. The 3β-acetoxy group is retained, but its cytotoxicity is reduced compared to this compound .
  • 3-Deacetyl Luffasterol A (Compound 183) : Lacks the 3β-acetoxy group, resulting in diminished bioactivity, suggesting the acetoxy moiety enhances membrane permeability or target binding .
  • Euryspongiols A1–A5 : Feature a similar 9,11-secosterol backbone but with variable side-chain substituents (e.g., hydroxyl or methyl groups) that alter hydrophobicity and cytotoxic potency .
Side-Chain Modifications

The bioactivity of this compound is highly dependent on its C-11 aldehyde and C-17 side chain :

  • Compound 258 : Isolated from Spongia matamata, this analog replaces the C-11 aldehyde with a hydroxyl group, reducing reactivity and altering cytotoxicity .
  • Compounds 259 and 260 : Derivatives of Luffasterol B with modified side chains (e.g., exomethylene groups replacing methyl or proton signals). These exhibit enhanced cytotoxicity (IC₅₀ = 1 μg/mL against P-388, A-549, HT-29, and MEL-28 tumor lines) compared to this compound, likely due to improved interaction with cellular targets .

Data Tables

Table 1: Structural and Bioactive Comparison of this compound and Analogs

Compound Core Structure Modifications Side-Chain Features Source Organism Key Bioactivity (IC₅₀) References
This compound 3β-acetoxy, 5α,6α-epoxy, 9-oxo C-11 aldehyde, C-17 alkyl chain Luffariella sp. Moderate cytotoxicity
Luffasterol A 3β-acetoxy, 9-oxo (no epoxide) Hydroxylated side chain Luffariella sp. Lower cytotoxicity
Compound 259 3-O-deacetyl, 9-oxo Exomethylene side chain Spongia agaricina IC₅₀ = 1 μg/mL (tumor lines)
Euryspongiol A1 9-oxo, hydroxylated side chain Methyl group at C-24 Euryspongia sp. Cytotoxic (unspecified)
Compound 258 3β-hydroxy, 5α,6α-epoxy, 9-oxo C-11 hydroxyl Spongia matamata Reduced reactivity

Research Implications

The structural nuances of this compound and its analogs underscore the importance of oxidative modifications and side-chain engineering in modulating bioactivity. For instance, the 5α,6α-epoxide in this compound may enhance stability compared to dihydroxy analogs like Compound 257, while the 3β-acetoxy group likely improves bioavailability .

Q & A

Advanced Question

  • Dosing Routes: Compare oral vs. intraperitoneal administration for bioavailability.
  • Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites.
  • Toxicology: Conduct acute/chronic toxicity assays in rodent models, adhering to ARRIVE guidelines .

Data Reporting: Include plasma concentration-time curves, clearance rates, and tissue distribution profiles.

What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Question

  • Stereochemical Control: Use chiral catalysts or enzymatic resolution for stereoisomers.
  • Functional Group Modifications: Prioritize positions with high predicted bioactivity (e.g., C-3 hydroxyl group).
  • Analytical Validation: Confirm derivative identity via HRMS and NOESY for spatial configuration .

Case Example: Semi-synthesis from a sterol precursor to preserve the core scaffold while introducing alkyl groups at C-17.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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